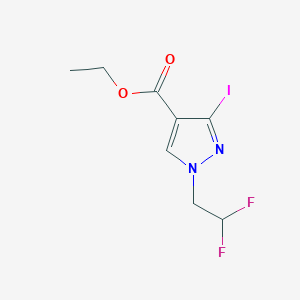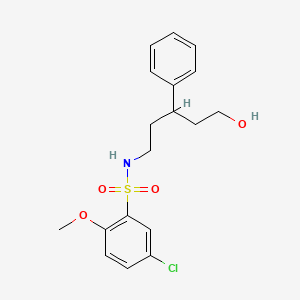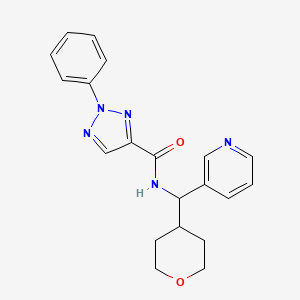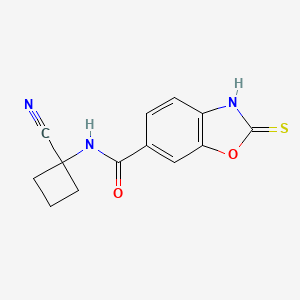
Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate is a chemical compound that features a pyrazole ring substituted with an ethyl ester group, a difluoroethyl group, and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride or N-iodosuccinimide.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced through a nucleophilic substitution reaction using a difluoroethylating agent, such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Esterification: The ethyl ester group can be introduced through esterification of the carboxylic acid group using ethanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group and the pyrazole ring.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of difluoroacetic acid derivatives.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.
科学的研究の応用
Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Agrochemistry: It can be explored for the development of new agrochemicals, such as herbicides or insecticides.
作用機序
The mechanism of action of Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Materials Science: The electronic properties of the compound can be exploited to develop materials with specific conductivity or optical characteristics.
類似化合物との比較
Ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,2-difluoroethyl)-3-chloropyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and applications.
Ethyl 1-(2,2-difluoroethyl)-3-bromopyrazole-4-carboxylate:
Ethyl 1-(2,2-difluoroethyl)-3-fluoropyrazole-4-carboxylate: Fluorine substitution can enhance metabolic stability and binding affinity in medicinal chemistry applications.
The uniqueness of this compound lies in the presence of the iodine atom, which can be selectively substituted, and the difluoroethyl group, which imparts specific physicochemical properties.
特性
IUPAC Name |
ethyl 1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)5-3-13(4-6(9)10)12-7(5)11/h3,6H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHIFWUNYVUEJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)CC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2413125.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2413126.png)

![6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2413128.png)
![5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2413129.png)

![ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2413133.png)





![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B2413145.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)
